Lysinoalanine

Description

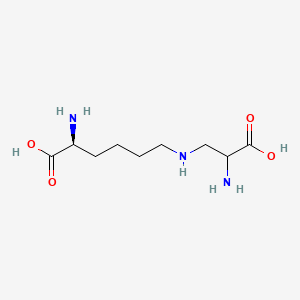

N(6)-(2-Amino-2-carboxyethyl)-L-lysine. An unusual amino acid, not a dipeptide, which has been found in proteins of cooked foods. It is formed in food that is heated or treated with alkali. Has been implicated in nephrocytomegalia in rats.

Properties

CAS No. |

18810-04-3 |

|---|---|

Molecular Formula |

C9H19N3O4 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid |

InChI |

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1 |

InChI Key |

IMSOBGJSYSFTKG-PKPIPKONSA-N |

Isomeric SMILES |

C(CCNCC(C(=O)O)N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysinoalanine; LAL; CCRIS 5632; CCRIS-5632; CCRIS5632; |

Origin of Product |

United States |

Foundational & Exploratory

The Unwanted Transformation: A Technical Guide to Lysinoalanine Formation in Food Proteins

An in-depth exploration for researchers, scientists, and drug development professionals into the mechanisms, quantification, and influencing factors of lysinoalanine formation in food proteins.

This compound (LAL) is an unnatural amino acid formed in food proteins during processing, particularly under alkaline and/or high-temperature conditions. Its presence is a significant concern for the food industry and regulatory bodies due to its potential impact on nutritional quality and food safety. This technical guide provides a comprehensive overview of the core mechanisms of this compound formation, detailed experimental protocols for its quantification, and a summary of the key factors that influence its development in various food matrices.

The Core Mechanism: A Two-Step Chemical Transformation

The formation of this compound is a well-established two-step process involving the initial generation of a highly reactive intermediate, dehydroalanine (B155165) (DHA), followed by its reaction with a lysine (B10760008) residue.[1][2][3]

Step 1: β-Elimination and the Birth of Dehydroalanine

The first step is a β-elimination reaction involving the removal of a substituent from the β-carbon of an amino acid residue within the protein chain. This reaction is primarily facilitated by hydroxide (B78521) ions (OH⁻) under alkaline conditions.[1][3] The most common precursors to dehydroalanine are:

-

Cystine and Cysteine: The disulfide bond in cystine or the sulfhydryl group in cysteine can be eliminated.

-

Serine: The hydroxyl group of serine can be removed.

-

Phosphoserine and Glycosylated Serine: Phosphorylated or glycosylated serine residues are also susceptible to this elimination reaction.[1]

Step 2: Nucleophilic Addition and the Formation of the this compound Cross-link

The newly formed dehydroalanine residue contains a highly reactive carbon-carbon double bond. The ε-amino group (ε-NH₂) of a lysine residue within the same or a different protein molecule can then act as a nucleophile and attack this double bond. This addition reaction results in the formation of a stable, covalent cross-link known as this compound.[1][2][3]

Key Factors Influencing this compound Formation

The extent of this compound formation in food proteins is influenced by several critical processing and environmental factors.

-

pH: Alkaline conditions are the primary driver for the initial β-elimination reaction. The rate of this compound formation generally increases with increasing pH, with significant formation occurring at pH values above 8.[4]

-

Temperature: Elevated temperatures accelerate the rates of both the β-elimination and the subsequent addition reactions.[4]

-

Time: Longer processing or storage times at elevated pH and temperature lead to a greater accumulation of this compound.

-

Protein Composition: The amino acid composition of the protein is crucial. A higher content of precursor amino acids (cysteine, serine) and lysine will naturally increase the potential for this compound formation.

Quantitative Data on this compound Formation

The following tables summarize quantitative data from various studies on the formation of this compound in different food protein systems under varying conditions.

Table 1: Effect of pH on this compound Formation in RCM-RNase A

| Alkaline Concentration (N NaOH) | This compound (residues/mol) |

| 0.1 M Borate Buffer (pH 8, 9, 10) | 0 |

| 0.20 | 3.3 |

| 0.67 | 3.3 |

Conditions: 40°C for 3 hours. Protein concentration: 1.7 mg/ml. (Data sourced from Hayashi & Kameda, 1980)[4]

Table 2: Effect of Temperature on this compound Formation in RCM-RNase A

| Temperature (°C) | This compound (residues/mol) |

| 40 | ~3.5 |

| 60 | ~5.0 |

| 80 | ~4.0 |

Conditions: 0.2 N NaOH for 4 hours. (Data sourced from Hayashi & Kameda, 1980)[4]

Table 3: this compound Content in Commercial Dairy Products

| Product | Average this compound (ppm crude protein) |

| Raw Milk | 9.4 |

| UHT Milk | 87.1 |

| Infant Formula | 124.9 |

| Low-heat Skim Milk Powder | 49.4 |

| Medium-heat Skim Milk Powder | 179.9 |

| High-heat Skim Milk Powder | 294.6 |

| Sodium Caseinate | 856.1 |

(Data sourced from Al-Saadi et al., 2012)[5]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for food quality control and research. The most common methods involve acid hydrolysis of the protein, followed by chromatographic separation and detection.

Sample Preparation: Acid Hydrolysis

Objective: To liberate this compound from the protein backbone for subsequent analysis.

Protocol:

-

Weigh approximately 10-100 mg of the protein sample into a hydrolysis tube.

-

Add a known volume of 6 M hydrochloric acid (HCl) to the tube.

-

Flush the tube with nitrogen to create an inert atmosphere and prevent oxidative degradation of amino acids.

-

Seal the tube and place it in an oven or heating block at 110°C for 24 hours.

-

After hydrolysis, cool the tube and open it carefully.

-

Filter the hydrolysate to remove any solid particles.

-

Evaporate the HCl from the hydrolysate under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried hydrolysate in a suitable buffer for chromatographic analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the protein hydrolysate. This often involves a pre-column derivatization step to make the amino acids detectable by UV or fluorescence detectors.

Protocol using Dansyl Chloride Derivatization:

-

Derivatization:

-

To an aliquot of the reconstituted hydrolysate, add a solution of dansyl chloride in acetone.

-

Add a buffer (e.g., sodium bicarbonate) to maintain an alkaline pH (typically around 9.5-10.0).

-

Incubate the mixture in a water bath at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.

-

Add a quenching reagent (e.g., methylamine (B109427) or ammonia) to react with the excess dansyl chloride.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve good separation of the dansylated amino acids.

-

Injection: Inject a known volume of the derivatized sample onto the HPLC column.

-

-

Detection:

-

Detector: A fluorescence detector is used to monitor the elution of the dansylated amino acids. The excitation and emission wavelengths are set appropriately for the dansyl derivatives (e.g., excitation at ~340 nm and emission at ~525 nm).

-

-

Quantification:

-

A standard curve is generated by analyzing known concentrations of a pure this compound standard that has undergone the same derivatization procedure.

-

The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

-

Conclusion

The formation of this compound in food proteins is a complex process governed by fundamental chemical principles and influenced by various processing parameters. Understanding the core mechanism, having access to reliable quantitative data, and employing robust analytical methods are paramount for the food industry to mitigate the formation of this undesirable compound and ensure the production of safe and nutritious food products. This technical guide serves as a foundational resource for professionals engaged in research, quality assurance, and product development within the food and pharmaceutical sectors.

References

- 1. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry, biochemistry, nutrition, and microbiology of this compound, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Synthesis of Lysinoalanine Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the lysinoalanine (LAL) standard, Nε-(DL-2-amino-2-carboxyethyl)-L-lysine, for research applications. The formation of LAL is a significant consideration in food science and toxicology, as it can arise from the processing of proteins under alkaline and/or heat-treated conditions, potentially impacting nutritional value and safety. The availability of a pure LAL standard is crucial for accurate quantification and toxicological assessment.

Chemical Synthesis of this compound

The fundamental mechanism for this compound formation involves a two-step process. Initially, a dehydroalanine (B155165) (DHA) intermediate is formed from amino acids such as serine or cysteine through a β-elimination reaction, typically catalyzed by heat and alkaline conditions. Subsequently, the ε-amino group of a lysine (B10760008) residue acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate to form the this compound cross-link[1][2].

A common laboratory-scale synthesis of this compound monohydrochloride involves the reaction of a protected lysine with a dehydroalanine precursor.

Experimental Protocol: Synthesis from Nα-acetyl-L-lysine and β-chloro-L-alanine

This protocol is based on established methods for the formation of this compound from its precursors under alkaline conditions.

Materials:

-

Nα-acetyl-L-lysine

-

β-chloro-L-alanine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve Nα-acetyl-L-lysine in deionized water to a final concentration of 1 M.

-

Dissolve β-chloro-L-alanine hydrochloride in deionized water to a final concentration of 1 M.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equal molar amounts of the Nα-acetyl-L-lysine and β-chloro-L-alanine hydrochloride solutions.

-

Adjust the pH of the reaction mixture to approximately 11.0-12.0 using a 2 N NaOH solution. The alkaline environment is crucial for the formation of the dehydroalanine intermediate from β-chloro-L-alanine and for the subsequent nucleophilic addition of lysine.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 60-70°C with continuous stirring.

-

Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Hydrolysis:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution with 6 N HCl.

-

To deprotect the Nα-acetyl group and hydrolyze any remaining starting materials, add an equal volume of concentrated HCl (12 N) to the neutralized solution.

-

Reflux the mixture for 24 hours at 110°C.

-

-

Isolation of Crude Product:

-

Remove the excess HCl by rotary evaporation under reduced pressure.

-

The resulting crude product will contain this compound hydrochloride along with other amino acids and salts.

-

Purification of this compound Standard

Purification of the synthesized this compound is critical to obtain a standard of high purity. Ion-exchange chromatography is a highly effective method for separating this compound from other amino acids and reaction byproducts.

Experimental Protocol: Cation-Exchange Chromatography

Materials:

-

Strong cation-exchange resin (e.g., Dowex 50W-X8, H+ form)

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 N, 1 N, 2 N)

-

Ammonium (B1175870) hydroxide (NH4OH) solution (e.g., 0.5 M)

-

Deionized water

Procedure:

-

Column Packing:

-

Prepare a slurry of the cation-exchange resin in deionized water and pour it into a chromatography column to the desired bed height.

-

Wash the packed column with 2-3 bed volumes of 2 N HCl to ensure the resin is in the H+ form, followed by deionized water until the eluate is neutral.

-

-

Sample Loading:

-

Dissolve the crude this compound hydrochloride in a small volume of 0.1 N HCl.

-

Carefully load the sample onto the top of the prepared resin bed.

-

-

Elution:

-

Begin elution with 0.1 N HCl to remove unreacted anionic and neutral species.

-

Gradually increase the concentration of the HCl eluent. A stepwise or linear gradient can be employed. For example, a stepwise gradient could involve sequential washing with 1 N HCl and then 2 N HCl. This compound, being a basic amino acid, will bind to the cation-exchange resin and will require a higher concentration of acid to be eluted.

-

Alternatively, after initial washing, elution can be performed with a basic solution such as 0.5 M ammonium hydroxide.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Analyze the fractions for the presence of this compound using a suitable analytical method such as HPLC with derivatization or TLC.

-

-

Desalting and Lyophilization:

-

Pool the fractions containing pure this compound.

-

Remove the salt (HCl or ammonium salts) by a suitable method, such as using a desalting column or by repeated lyophilization.

-

Lyophilize the desalted solution to obtain the pure this compound standard as a solid.

-

Analytical Characterization

The purity and identity of the synthesized this compound standard must be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the this compound standard. Pre-column derivatization is often employed to enhance detection.

Table 1: HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1 M Sodium acetate (B1210297) buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 254 nm) or Fluorescence (with appropriate derivatization) |

| Derivatization Agent | o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.

Table 2: Mass Spectrometry Parameters for this compound Characterization

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Expected [M+H]+ | m/z 234.14 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the chemical structure of this compound.

Table 3: Expected NMR Chemical Shifts for this compound

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H NMR | Protons on the lysine and alanine (B10760859) moieties will have characteristic shifts. |

| ¹³C NMR | Carbonyl and aliphatic carbons will show distinct signals. |

Quantitative Data Summary

The yield of the synthesis and the purity of the final product are critical parameters.

Table 4: Synthesis Yield and Purity of this compound Standard

| Parameter | Value | Method of Determination |

| Theoretical Yield | Calculated based on the limiting reagent | Stoichiometry |

| Actual Yield | Varies, typically in the range of 40-60% | Gravimetric analysis after purification |

| Purity | >98% | HPLC with UV or Fluorescence detection |

Visualizing the Process

Synthesis Pathway

Caption: Chemical synthesis pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis and purification.

References

Lysinoalanine Protein Cross-Linking: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the formation, biological implications, and analytical methodologies of lysinoalanine, a critical post-translational modification with relevance in food science and biopharmaceutical development.

Executive Summary

This compound (LAL) is an unnatural amino acid formed through a covalent cross-link between a lysine (B10760008) residue and a dehydroalanine (B155165) (DHA) residue. This cross-linking is predominantly induced by exposure to alkaline conditions and/or high temperatures, conditions often encountered during food processing and the manufacturing of certain biopharmaceuticals. The formation of LAL can significantly impact the structural and functional properties of proteins, leading to reduced nutritional value in foods and potential stability and aggregation issues in therapeutic proteins. This guide provides a comprehensive overview of the chemical pathways of LAL formation, its biological consequences, detailed experimental protocols for its analysis, and its implications for drug development.

The Chemistry of this compound Formation

The formation of this compound is a two-step process initiated by the β-elimination of a labile group from a precursor amino acid to form the highly reactive intermediate, dehydroalanine (DHA). This is followed by a Michael-type addition of the ε-amino group of a lysine residue to the double bond of DHA.[1][2]

Step 1: Formation of Dehydroalanine (DHA)

Dehydroalanine is not one of the 20 proteinogenic amino acids but is formed post-translationally from several precursors under specific conditions, primarily high pH and temperature.[1] The most common precursors are:

-

Cysteine and Cystine: Through the elimination of a thiol group (as H₂S).[2]

-

Serine: Through the dehydration (loss of a water molecule). O-phosphorylated and O-glycosylated serine residues are particularly susceptible to this elimination.[1]

The general reaction for DHA formation can be summarized as follows:

Precursor Amino Acid (Cysteine, Serine, etc.) + High pH/Temperature → Dehydroalanine + Leaving Group

Step 2: Nucleophilic Attack by Lysine

Once formed, the electrophilic double bond of the dehydroalanine residue is susceptible to nucleophilic attack. The ε-amino group of a lysine residue within the same or a different polypeptide chain acts as a nucleophile, attacking the β-carbon of the DHA residue. This addition reaction results in the formation of a stable this compound cross-link.[1][2]

Dehydroalanine + Lysine → this compound

The formation of LAL is favored by high pH, elevated temperatures, and prolonged exposure times.[2][3] Conversely, the presence of sulfhydryl compounds like cysteine can inhibit LAL formation by competing with lysine for reaction with the DHA intermediate.[2][4]

dot

Biological Implications of this compound Cross-Linking

The presence of this compound in proteins has several significant biological consequences, ranging from nutritional effects to potential toxicity.

Nutritional Effects

In food proteins, the formation of LAL reduces nutritional value for several reasons:

-

Loss of Essential Amino Acids: The formation of LAL results in the destruction of lysine, an essential amino acid.[1]

-

Reduced Protein Digestibility: The presence of LAL cross-links can hinder the access of digestive enzymes to the protein backbone, thereby reducing overall protein digestibility and the bioavailability of other amino acids.[1][2]

Toxicological Effects: Nephrotoxicity

The most well-documented toxic effect of LAL is nephrocytomegaly, a renal lesion characterized by the enlargement of the nucleus and cytoplasm of cells in the proximal tubules of the kidneys.[5][6] This effect has been primarily observed in rats fed diets containing high levels of free LAL.[6] The nephrotoxic potential of protein-bound LAL appears to be lower, likely due to reduced absorption from the gut.[6]

The precise molecular mechanism of LAL-induced nephrotoxicity is not fully elucidated, but a leading hypothesis involves the chelation of essential metal ions. LAL is a strong chelator of divalent cations such as zinc (Zn²⁺) and copper (Cu²⁺). It is proposed that LAL may disrupt cellular homeostasis by sequestering these metal ions, which are essential cofactors for numerous enzymes.[5]

dot

This compound in Drug Development

The formation of LAL is a concern in the manufacturing and storage of therapeutic proteins, particularly monoclonal antibodies (mAbs). The conditions used during purification, formulation, and storage, such as alkaline pH or elevated temperatures, can promote the formation of LAL cross-links.

The presence of LAL in a therapeutic protein can lead to:

-

Protein Aggregation: Intermolecular LAL cross-links can lead to the formation of protein aggregates, which can reduce the efficacy of the drug and may induce an immunogenic response in patients.

-

Conformational Changes: Intramolecular LAL cross-links can alter the three-dimensional structure of the protein, potentially impacting its biological activity and stability.

-

Reduced Stability: The introduction of LAL can lead to a less stable protein product with a shorter shelf-life.

Therefore, the detection and quantification of LAL are critical aspects of quality control in the biopharmaceutical industry. Lysine is also used as a stabilizing excipient in some protein formulations, making it crucial to monitor for potential LAL formation.[7][8]

dot

References

- 1. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biological effects of alkali-treated protein and this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of alkali-treated proteins: feeding studies with free and protein-bound this compound in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2017180594A1 - Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents - Google Patents [patents.google.com]

The Enigmatic Presence of Lysinoalanine in Nature's Antimicrobial Arsenal: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the natural occurrence of lysinoalanine (LAL), a unique post-translational modification, within a class of potent antimicrobial peptides (AMPs) known as lantibiotics. This guide, tailored for researchers, scientists, and drug development professionals, provides a deep dive into the biosynthesis, quantification, and experimental characterization of this intriguing amino acid cross-link.

This compound, an isopeptide bond formed between a lysine (B10760008) residue and a dehydroalanine (B155165) (Dha) residue, plays a crucial role in the structure and function of several naturally occurring AMPs. These peptides, including the well-studied nisin, duramycin, epidermin, cinnamycin, and subtilin, exhibit potent activity against a broad spectrum of pathogenic bacteria.[1][2] The presence of the LAL cross-link contributes to the conformational stability and biological activity of these molecules.

Quantitative Insights into this compound Occurrence

While the qualitative presence of this compound in various lantibiotics is well-documented, precise quantitative data on its natural abundance remains a subject of ongoing research. The formation of LAL is often intricately linked to specific enzymatic processes during the biosynthesis of these peptides. The data presented below, while not exhaustive, provides an initial overview of the context in which LAL is found.

| Antimicrobial Peptide | Producing Organism | LAL Cross-link Position | Quantitative Data (Concentration/Prevalence) |

| Duramycin | Streptomyces cinnamoneus | Lys19-Dha5 | One LAL cross-link per molecule |

| Nisin | Lactococcus lactis | Not naturally present; contains lanthionine (B1674491) and methyllanthionine | 0 |

| Epidermin | Staphylococcus epidermidis | Not naturally present; contains lanthionine and methyllanthionine | 0 |

| Cinnamycin | Streptomyces cinnamoneus | Contains LAL | Specific quantitative data not readily available |

| Subtilin | Bacillus subtilis | Contains lanthionine and methyllanthionine; LAL not a primary feature | 0 |

Note: This table is based on currently available literature. The quantification of LAL in natural AMPs is a complex analytical challenge, and further research is required to establish definitive concentrations across a wider range of peptides.

Deciphering the Biosynthesis of this compound

The formation of this compound in antimicrobial peptides is a sophisticated enzymatic process. In the case of duramycin, the biosynthesis involves a dedicated enzyme, DurN, which catalyzes the stereospecific addition of the ε-amino group of a lysine residue to a dehydroalanine residue.[3] This enzymatic control ensures the precise formation of the LAL cross-link, which is critical for the peptide's biological activity.

The general biosynthetic pathway for LAL formation in lantibiotics can be summarized as follows:

-

Ribosomal Synthesis of a Precursor Peptide: A precursor peptide (prepeptide) containing serine and lysine residues at specific positions is synthesized by the ribosome.

-

Dehydration of Serine: A dehydratase enzyme (e.g., a LanB-like protein) converts a specific serine residue to dehydroalanine (Dha).

-

Michael Addition: A dedicated enzyme, such as DurN in the case of duramycin, facilitates the nucleophilic attack of the ε-amino group of a specific lysine residue onto the double bond of the Dha residue, forming the this compound cross-link.

-

Further Post-Translational Modifications and Leader Peptide Cleavage: The peptide may undergo additional modifications, and the N-terminal leader peptide is cleaved off to yield the mature, active antimicrobial peptide.

Experimental Protocols for this compound Analysis

The detection and quantification of this compound in antimicrobial peptides require specialized analytical techniques. The following outlines key experimental protocols.

Sample Preparation: Acid Hydrolysis

To analyze the amino acid composition of a peptide, including the presence of LAL, complete hydrolysis of the peptide bonds is necessary.

-

Reagents: 6 M Hydrochloric acid (HCl), Phenol (optional, to prevent halogenation of tyrosine).

-

Protocol:

-

Place a known amount of the purified peptide into a hydrolysis tube.

-

Add 6 M HCl to the tube.

-

For peptides containing tyrosine, add a crystal of phenol.

-

Seal the tube under vacuum.

-

Incubate at 110°C for 24 hours.

-

After hydrolysis, cool the tube and open it carefully.

-

Dry the hydrolysate completely using a vacuum centrifuge or a stream of nitrogen to remove the HCl.

-

Re-dissolve the dried amino acid mixture in a suitable buffer for analysis.

-

Analytical Techniques

HPLC is a widely used technique for the separation and quantification of amino acids.

-

Principle: The hydrolyzed amino acids are separated on a chromatographic column based on their physicochemical properties. Post-column or pre-column derivatization with reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) allows for detection and quantification.

-

Instrumentation: A standard HPLC system with a UV-Vis or fluorescence detector is required.

-

General Workflow:

-

Derivatization: React the amino acid hydrolysate with a derivatizing agent to form fluorescent or UV-absorbing derivatives.

-

Separation: Inject the derivatized sample onto a reverse-phase HPLC column.

-

Elution: Use a gradient of two or more solvents to elute the amino acid derivatives from the column.

-

Detection: Monitor the eluent with a detector at the appropriate wavelength.

-

Quantification: Compare the peak area of the LAL derivative to a standard curve prepared with a known concentration of LAL standard.

-

GC-MS provides high sensitivity and specificity for the analysis of LAL.

-

Principle: Volatile derivatives of the amino acids are separated by gas chromatography and then detected and identified by mass spectrometry.

-

Derivatization: A crucial step to make the amino acids volatile. Common derivatizing agents include N-trifluoroacetyl n-butyl esters.

-

General Workflow:

-

Derivatization: Convert the amino acids in the hydrolysate to their volatile derivatives.

-

Injection: Inject the derivatized sample into the GC.

-

Separation: The volatile derivatives are separated based on their boiling points and interactions with the GC column stationary phase.

-

Ionization and Mass Analysis: The separated compounds are ionized (e.g., by electron ionization) and their mass-to-charge ratios are determined by the mass spectrometer.

-

Identification and Quantification: LAL is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard.

-

MALDI-TOF MS is a powerful tool for analyzing intact peptides and identifying post-translational modifications.

-

Principle: The peptide sample is co-crystallized with a matrix and irradiated with a laser. The desorbed and ionized molecules are then separated based on their time-of-flight to the detector.

-

Application for LAL: MALDI-TOF MS can be used to determine the mass of the intact AMP, and the presence of a LAL cross-link can be inferred from the mass difference compared to the theoretical mass of the unmodified peptide. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and pinpoint the location of the cross-link.[4]

-

General Workflow:

-

Sample Preparation: Mix the purified AMP sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spotting: Spot the mixture onto a MALDI target plate and allow it to dry and crystallize.

-

Mass Analysis: Analyze the sample in a MALDI-TOF mass spectrometer to obtain the mass spectrum of the intact peptide.

-

MS/MS Analysis (optional): Select the parent ion corresponding to the LAL-containing peptide and subject it to fragmentation to determine the cross-link site.

-

Conclusion

The natural occurrence of this compound in antimicrobial peptides is a fascinating example of how nature utilizes unique chemical modifications to enhance the function of bioactive molecules. A deeper understanding of the biosynthesis and precise quantification of LAL in these peptides is crucial for the rational design of novel antimicrobial agents with improved stability and efficacy. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important post-translational modification and unlock its full potential in the fight against infectious diseases.

References

- 1. Chemistry, biochemistry, nutrition, and microbiology of this compound, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurpepsoc.com [eurpepsoc.com]

- 4. Characterizing this compound crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Lysinoalanine: A Definitive Marker of Severe Heat Treatment in Milk

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysinoalanine (LAL) is a cross-linked, unnatural amino acid formed in protein-rich foods, particularly dairy products, during severe heat treatment and/or alkaline conditions. Its presence and concentration in milk and milk-based products serve as a reliable indicator of the intensity of thermal processing. This technical guide provides a comprehensive overview of the formation, detection, and quantification of this compound in milk. It details the underlying chemical pathways, summarizes quantitative data on LAL levels in various milk products, and presents detailed experimental protocols for its analysis, catering to the needs of researchers, scientists, and professionals in drug development who may use milk-derived proteins.

Introduction

The processing of milk through heat treatment is essential for ensuring its microbiological safety and extending its shelf life. However, intense thermal processing, such as that used in ultra-high temperature (UHT) treatment and sterilization, can induce a variety of chemical changes in milk proteins. One of the significant modifications is the formation of this compound (Nε-(DL-2-amino-2-carboxyethyl)-L-lysine).

The formation of LAL is of interest for several reasons:

-

Nutritional Quality: It leads to the loss of essential amino acids, primarily lysine (B10760008), thereby reducing the nutritional value of the milk protein.[1]

-

Indicator of Processing Severity: The concentration of LAL correlates directly with the intensity of the heat treatment, making it a valuable marker to distinguish between different processing methods like pasteurization, UHT treatment, and in-container sterilization.[1][2]

-

Potential Biological Effects: While the health risks for humans are considered small, high levels of LAL have been associated with renal changes in rats.

This guide will delve into the technical aspects of LAL as a marker for severe heat treatment in milk, providing the necessary data and methodologies for its accurate assessment.

The Chemistry of this compound Formation

The formation of this compound in milk proteins is a two-step chemical process that is significantly influenced by temperature, pH, and duration of heat exposure.[3][4]

Step 1: Formation of Dehydroalanine (B155165) (DHA)

The initial step involves the β-elimination of a labile group from an amino acid residue within the protein chain to form the highly reactive intermediate, dehydroalanine. The primary precursors for DHA in milk proteins are:

-

Phosphoseryl residues: Particularly abundant in caseins.

-

Cystinyl/Cysteinyl residues: Found in whey proteins.

-

Glycosylated seryl residues.

This elimination reaction is catalyzed by heat and is more pronounced at higher pH values.[3]

Step 2: Nucleophilic Addition of Lysine

The dehydroalanine intermediate then undergoes a nucleophilic addition reaction with the ε-amino group of a lysine residue within the same or a different protein molecule. This reaction forms a stable, covalent cross-link, resulting in the formation of this compound.[4]

Factors that promote the formation of LAL include:

Conversely, the presence of reducing sugars can inhibit LAL formation to some extent, as the Maillard reaction competes for the same lysine residues.[5]

Signaling Pathway Diagram

Quantitative Data: this compound in Milk Products

The concentration of this compound is a clear indicator of the severity of heat treatment applied to milk. The following tables summarize the quantitative data from various studies, providing a comparative look at LAL levels in different milk and milk-based products.

Table 1: this compound (LAL) Content in Liquid Milk Products

| Milk Product Type | Heat Treatment | LAL Concentration (mg/kg crude protein) | Reference(s) |

| Raw Milk | None | 4 - 24 | [1][2] |

| Pasteurized Milk | ~72°C for 15s | 17 - 69 | [2] |

| UHT Milk (Indirect) | >145°C for >10s | up to 50 | [3][5] |

| UHT Milk | 135-150°C for 2-40s | 49 - 186 | [1][2] |

| Sterilized Milk (Autoclaved) | 110-129°C for 10-25 min | 110 - 710 | [3][5] |

Table 2: this compound (LAL) Content in Milk Powders and Infant Formulas

| Product Type | LAL Concentration (mg/kg crude protein) | Reference(s) |

| Low-Heat Skim Milk Powder | 49.4 | [1] |

| Medium-Heat Skim Milk Powder | 179.9 | [1] |

| High-Heat Skim Milk Powder | 294.6 | [1] |

| Powdered Infant Formula | Below detection limit to low levels | [6] |

| Liquid Adapted Infant Formula | up to 86 | [6] |

| Liquid Follow-on Infant Formula | up to 390 | [6] |

| Liquid Growing-up Milks | up to 514 | [6] |

| Sodium Caseinate | 856.1 | [1] |

| Milk Powders with Hydrolyzed Proteins | up to 2296 | [7] |

Table 3: Factors Influencing this compound (LAL) Formation in Sterilized Milk

| Temperature (°C) | Time (min) | pH | LAL Concentration (mg/kg protein) | Reference |

| 110-129 | 10-25 | 6.50 | Lower end of range | [3][5] |

| 110-129 | 10-25 | 6.90 | Higher end of range | [3][5] |

| <100 (pre-heat) | up to 20 | N/A | <10 (negligible) | [3][5] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in milk products requires robust analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC Method with Dansyl Chloride Derivatization

This method is widely used due to its sensitivity and reliability. It involves acid hydrolysis of the protein, derivatization of the resulting amino acids with dansyl chloride, and separation and quantification by reverse-phase HPLC with fluorescence detection.

4.1.1. Sample Preparation and Hydrolysis

-

Sample Preparation: For liquid milk, use a known volume. For milk powders or infant formula, accurately weigh the sample and reconstitute with ultrapure water.[8] A typical sample size would contain approximately 10-20 mg of protein.

-

Acid Hydrolysis:

4.1.2. Derivatization with Dansyl Chloride

-

Take a 20 µL aliquot of the filtered hydrolysate.

-

Add 1 mL of 0.75 M sodium borate (B1201080) buffer (pH 9.5).

-

Add 1 mL of dansyl chloride solution (2 mg/mL in isopropanol).[1]

-

Vortex the mixture for 20 seconds.

-

Incubate at 40°C for 1 hour in the dark.[1]

-

Terminate the reaction by adding a quenching agent, such as 200 µL of cystine solution, to react with the excess dansyl chloride.[1]

4.1.3. HPLC-FLD Analysis

-

HPLC System: A reverse-phase HPLC system with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile). A typical gradient might start with a higher proportion of aqueous buffer and gradually increase the organic solvent concentration to elute the dansylated amino acids.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation wavelength around 330-340 nm and an emission wavelength around 530-550 nm.[9][10]

-

Quantification: Create a calibration curve using a certified this compound standard derivatized in the same manner as the samples.

GC-MS Method with Silylation

This method offers high specificity and is an excellent confirmatory technique. It involves acid hydrolysis followed by derivatization to create volatile silyl (B83357) derivatives of the amino acids, which are then analyzed by GC-MS.

4.2.1. Sample Preparation and Hydrolysis

The sample preparation and acid hydrolysis steps are the same as described for the HPLC method (Section 4.1.1).

4.2.2. Derivatization with a Silylating Agent

-

Evaporate the acid hydrolysate to dryness under a stream of nitrogen.

-

Add a silylating agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[11][12]

-

Add a suitable solvent, such as acetonitrile (B52724) or pyridine.

-

Heat the mixture at a specific temperature and time to ensure complete derivatization (e.g., 100°C for 2-4 hours).[13]

4.2.3. GC-MS Analysis

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is crucial for separating the derivatized amino acids. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10-15°C/min).[14]

-

Injector: Splitless injection mode is often used for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification: Use an internal standard (e.g., diaminopimelic acid) and a calibration curve prepared with a derivatized LAL standard.[15]

Experimental Workflow Diagram

Conclusion

This compound is an unequivocal marker of severe heat treatment in milk and milk-derived products. Its formation is a direct consequence of the chemical reactions induced by high temperatures, particularly in the case of UHT and in-container sterilization processes. The concentration of LAL provides valuable insights into the processing history of a dairy product, which is crucial for quality control and for understanding the potential nutritional alterations of milk proteins. The analytical methodologies detailed in this guide, particularly HPLC with fluorescence detection and GC-MS, offer sensitive and specific means for the quantification of this compound. For researchers and professionals in fields that utilize milk proteins, a thorough understanding and the ability to measure LAL are essential for ensuring product quality, consistency, and nutritional integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development in Maillard Reaction and Dehydroalanine Pathway Markers during Storage of UHT Milk Representing Differences in Casein Micelle Size and Sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of this compound during heat treatment of milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agrarforschungschweiz.ch [agrarforschungschweiz.ch]

- 8. Determination of Total Amino Acids in Infant Formulas, Adult Nutritionals, Dairy, and Cereal Matrixes by UHPLC–UV: Interlaboratory Validation Study, Final Action 2018.06 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idc-online.com [idc-online.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. cms.mz-at.de [cms.mz-at.de]

- 15. A GC-FID method for analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Dehydroalanine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (B155165) (Dha) is a non-proteinogenic, α,β-unsaturated amino acid that serves as a versatile building block in chemical biology and drug discovery.[1][2] Its unique electrophilic nature makes it a valuable precursor for the synthesis of complex peptides, post-translationally modified proteins, and novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the core synthetic strategies for preparing dehydroalanine derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this dynamic field.

Core Synthetic Strategies

The synthesis of dehydroalanine derivatives can be broadly categorized into three main approaches: elimination reactions from amino acid precursors, transition-metal catalyzed functionalization, and addition reactions to the dehydroalanine scaffold.

Elimination Reactions: The Classic Approach

Elimination reactions are the most established methods for generating the dehydroalanine double bond, typically starting from serine or cysteine residues.

The dehydration of serine is a direct method for producing dehydroalanine.[1] This approach often involves the activation of the hydroxyl group followed by base-mediated elimination.

A one-pot synthesis of various dehydroalanine esters has been developed using a cesium carbonate-mediated simultaneous esterification and elimination process from N-protected serines and various haloalkanes.[6][7] This method offers a practical and efficient route to structurally diverse dehydroalanine building blocks.[6][7] Another improved procedure utilizes tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for the antiselective E2 elimination of carbonate derivatives of serine, which is reported to be milder and more efficient than other methods, with the reaction completing in less than 10 minutes.[8]

Table 1: Synthesis of Dehydroalanine Esters from N-Protected Serines [7]

| N-Protecting Group | Haloalkane | Product | Yield (%) |

| N-Boc | 2-bromopropane (B125204) | N-Boc-Dha-isopropyl ester | 58 |

| N-Cbz | 2-bromopropane | N-Cbz-Dha-isopropyl ester | 25 |

| N-Ac | 2-bromopropane | N-Ac-Dha-isopropyl ester | 52 |

| N-Boc | Ethyl bromoacetate | N-Boc-Dha-ethyl ester | 68 |

| N-Boc | Propargyl bromide | N-Boc-Dha-propargyl ester | 45 |

| N-Boc | Allyl bromide | N-Boc-Dha-allyl ester | 55 |

| N-Boc | Benzyl bromide | N-Boc-Dha-benzyl ester | 38 |

Experimental Protocol: One-Pot Synthesis of N-Boc-Dehydroalanine Isopropyl Ester [7]

-

To a solution of N-Boc-serine (1.0 mmol) in DMF (5 mL), add 2-bromopropane (1.5 mmol), Cs₂CO₃ (1.5 mmol), and 4 Å molecular sieves (90 mg).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves.

-

Dilute the filtrate with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-Boc-dehydroalanine isopropyl ester.

Experimental Workflow: Dehydration of Serine

Caption: General workflow for the one-pot synthesis of dehydroalanine esters.

The conversion of cysteine to dehydroalanine is a widely used strategy, particularly for the site-selective modification of peptides and proteins.[3][4][5] A robust and general method is the bis-alkylation-elimination of the cysteine thiol.[3][4] This involves a two-step, one-pot procedure where the cysteine is first bis-alkylated with a suitable reagent, such as a dihaloalkane, to form a cyclic sulfonium (B1226848) salt, which then undergoes base-mediated elimination to yield the dehydroalanine residue.[9] To avoid the formation of stapled by-products when multiple cysteine residues are present, methyl 2,5-dibromovalerate has been reported as an effective reagent.[9]

Table 2: Reagents for Bis-Alkylation-Elimination of Cysteine [3][4][9]

| Reagent | Typical Conditions | Notes |

| 1,4-diiodobutane | pH 8-9, aqueous buffer | Low water solubility can be a limitation. |

| α,α'-dibromo-o-xylene | pH 8-9, aqueous buffer | Forms a more rigid cyclic sulfonium intermediate. |

| Methyl 2,5-dibromovalerate | K₂CO₃, DMF/H₂O | Effective for peptides with multiple cysteines, avoiding by-products. |

| 2,5-dibromohexanediamide | High pH | Commonly used for protein modification. |

Experimental Protocol: Conversion of Cysteine to Dehydroalanine via Bis-Alkylation-Elimination [10]

-

Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0).

-

Add a solution of the bis-alkylating agent (e.g., 1,4-diiodobutane) in an organic co-solvent (e.g., acetonitrile) to the peptide solution.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by mass spectrometry to observe the formation of the sulfonium intermediate and the final dehydroalanine product.

-

Upon completion, the product can be purified by reverse-phase HPLC.

Logical Relationship: Bis-Alkylation-Elimination Mechanism

Caption: Mechanism of cysteine to dehydroalanine conversion.

Transition-Metal Catalyzed Synthesis

Transition-metal catalysis offers powerful and selective methods for the synthesis and functionalization of dehydroalanine derivatives.

Palladium-catalyzed Heck-type cross-coupling reactions have been employed for the C(sp²)–H arylation of dehydroalanine derivatives to produce dehydrophenylalanine analogues.[11][12][13] This method allows for the introduction of a wide range of aryl groups onto the dehydroalanine scaffold. A notable protocol uses Pd(EDTA)(OAc)₂ as a water-soluble catalyst, enabling the reaction to be performed under mild aqueous conditions.[14][15]

Table 3: Palladium-Catalyzed Arylation of Dehydroalanine [14][15]

| Arylating Agent | Catalyst | Conditions | Product |

| Arylboronic acids | Pd(EDTA)(OAc)₂ | Aqueous buffer, pH 7-8 | β-Aryl-dehydroalanines |

| Arylthianthrenium salts | Pd(OAc)₂ / PPh₃ | i-PrOH, room temp., 12h | β-Aryl-dehydroalanines |

Experimental Protocol: Pd-Catalyzed Arylation of a Dehydroalanine-Containing Peptide [14]

-

Prepare a solution of the dehydroalanine-containing peptide (40 µM) in 50 mM NaH₂PO₄ buffer (pH 7 or 8).

-

Add the arylboronic acid (2 mM) from a stock solution.

-

Initiate the reaction by adding the Pd(EDTA)(OAc)₂ catalyst (2 mM) from a stock solution.

-

Shake the reaction mixture for 16 hours at room temperature.

-

Quench the reaction by adding a palladium scavenger, such as methylthioglycolate.

-

Analyze the product mixture by mass spectrometry and purify by HPLC.

Cobalt(III)-catalyzed C(sp²)–H amidation of dehydroalanine residues has been demonstrated as a site-selective method for the modification of complex peptides, such as the antibiotic thiostrepton.[16][17][18] This reaction utilizes dioxazolones as the amidation reagents and preserves the alkene framework of the dehydroalanine residue.[16][17]

Experimental Workflow: Co(III)-Catalyzed C-H Amidation

Caption: General workflow for cobalt-catalyzed C-H amidation of dehydroalanine.

Addition Reactions to Dehydroalanine

The electrophilic nature of the α,β-unsaturated system in dehydroalanine makes it an excellent Michael acceptor for various nucleophiles, enabling the synthesis of a wide array of modified amino acids.[1]

Michael additions of nucleophiles such as thiols, amines, and carbon nucleophiles to dehydroalanine derivatives are performed in fair to good yields.[19][20] These reactions are often accelerated in water, leading to shorter reaction times and higher yields.[21]

Table 4: Michael Addition to Dehydroalanine Derivatives [20]

| Nucleophile | Product Type | Yield (%) |

| Thiophenol | β-Thio-substituted alanine | 85 |

| Pyrrolidine | β-Amino-substituted alanine | 78 |

| Diethyl malonate | β-Carboxy-substituted alanine | 86 |

| Indole | β-Indolyl-alanine | 72 |

Experimental Protocol: Michael Addition of Thiophenol to an N-Acyl Dehydroalanine [20]

-

Dissolve the N-acyl dehydroalanine derivative (1.0 mmol) in a suitable solvent (e.g., methanol (B129727) or water).

-

Add thiophenol (1.1 mmol) to the solution.

-

If necessary, add a catalytic amount of a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the β-thiophenyl-alanine derivative.

Applications in Drug Development and Chemical Biology

Dehydroalanine derivatives are not only synthetic targets but also crucial tools in drug development and for studying biological processes.

-

Peptide and Protein Modification: The selective reactivity of dehydroalanine allows for the site-specific introduction of various functional groups, including fluorescent probes, affinity tags, and post-translational modifications (PTMs) like glycosylation and phosphorylation mimics.[2][22][23] This "chemical mutagenesis" enables the study of PTMs in signaling pathways and their roles in disease.[22]

-

Drug Discovery: The incorporation of dehydroalanine into peptides can enhance their metabolic stability and conformational rigidity, which are desirable properties for therapeutic peptides.[24] Furthermore, dehydroalanine itself can act as a "warhead" in targeted covalent inhibitors.

-

Synthesis of Unnatural Amino Acids: Dehydroalanine is a versatile precursor for the synthesis of a wide range of natural and unnatural amino acids through various addition and cross-coupling reactions.[25]

The synthetic methodologies outlined in this guide provide a robust toolkit for researchers to access and utilize dehydroalanine derivatives, paving the way for new discoveries in medicine and biology.

References

- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Methods for converting cysteine to dehydroalanine on peptides and proteins | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. A practical one-pot synthesis of dehydroalanine esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Late-Stage C-H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. research.rug.nl [research.rug.nl]

- 14. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium-Mediated Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Co(III)-Catalyzed C─H Amidation of Dehydroalanine for the Site-Selective Structural Diversification of Thiostrepton - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cobalt(III)-Catalyzed C-H Amidation of Dehydroalanine for the Site-Selective Structural Diversification of Thiostrepton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. users.ox.ac.uk [users.ox.ac.uk]

- 23. Synthesis of modified proteins via functionalization of dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Inhibition of Lysinoalanine Synthesis in Proteins via Acylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lysinoalanine (LAL) is an unnatural amino acid formed in proteins during alkali and/or heat processing, creating covalent cross-links that can reduce nutritional value and digestibility. This technical guide provides an in-depth overview of a key strategy to mitigate LAL formation: the chemical modification of proteins through acylation. We detail the underlying chemical mechanisms, present qualitative data on the efficacy of acylation agents, provide detailed experimental protocols for protein acylation and LAL quantification, and illustrate the key pathways and workflows using process diagrams. This document serves as a comprehensive resource for researchers aiming to control LAL formation in food, therapeutic proteins, and other biological materials.

Introduction to this compound (LAL)

The processing of proteins at elevated temperatures and alkaline pH is a common practice in the food industry and can occur during the manufacturing of certain biopharmaceuticals.[1] A significant and often undesirable consequence of these conditions is the formation of the isopeptide cross-link, this compound (Nε-(DL-2-amino-2-carboxyethyl)-L-lysine), commonly abbreviated as LAL.[1]

LAL is formed from the reaction between the ε-amino group of a lysine (B10760008) residue and a dehydroalanine (B155165) (DHA) residue.[1][2] The DHA intermediate is itself generated via a β-elimination reaction from precursor amino acids like cysteine, cystine, or O-phosphorylated serine residues under alkaline conditions.[1][2] The presence of LAL cross-links can decrease the nutritional quality of proteins by reducing the bioavailability of essential amino acids like lysine and impairing protein digestibility.[1]

Given these effects, controlling LAL formation is critical. One of the most effective chemical strategies is the acylation of the lysine side chains. By modifying the nucleophilic ε-amino group of lysine, its ability to react with the DHA intermediate is blocked, thereby inhibiting the synthesis of LAL.[1][2][3] This guide explores the mechanism, application, and analysis of this inhibitory strategy.

Mechanism of LAL Formation and Inhibition

The LAL Formation Pathway

The synthesis of LAL is a two-step process initiated by alkaline conditions:

-

β-Elimination: A precursor amino acid, typically cysteine or serine, undergoes a hydroxide (B78521) ion-catalyzed elimination reaction. This removes the side chain (e.g., H₂S from cysteine or H₂O from serine), resulting in the formation of a highly reactive dehydroalanine (DHA) intermediate within the polypeptide chain.[1][2]

-

Nucleophilic Addition: The ε-amino group (ε-NH₂) of a nearby lysine residue acts as a nucleophile, attacking the double bond of the DHA intermediate. This addition reaction forms a stable, covalent cross-link between the two amino acid residues, creating LAL.[1][2]

This pathway is illustrated in the diagram below.

Caption: The two-step chemical pathway for this compound (LAL) formation.

The Mechanism of Inhibition by Acylation

Protein acylation introduces an acyl group (R-C=O) onto the ε-amino group of lysine residues. Common acylating agents include acetic anhydride (B1165640) and succinic anhydride.[3]

-

Acetylation adds an acetyl group (-COCH₃).

-

Succinylation adds a succinyl group (-COCH₂CH₂COOH).

This modification converts the primary amine into a stable, non-nucleophilic amide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the newly formed amide bond, significantly reducing its nucleophilicity. As a result, the acylated lysine residue can no longer attack the DHA intermediate, effectively halting the LAL formation pathway.

Caption: Acylation blocks the nucleophilic lysine ε-amino group, inhibiting LAL synthesis.

Data on Acylation Efficacy

While extensive quantitative data from recent comparative studies is limited, foundational research has established the effectiveness of acylation in preventing LAL formation. Acylation with acetic and succinic anhydrides has been shown to prevent or minimize the destruction of lysine residues and the subsequent formation of LAL in various proteins when subjected to alkaline treatment.[3]

The table below summarizes the key findings from seminal and related studies.

| Protein Source | Acylating Agent(s) | Treatment Conditions | Observed Effect on LAL Formation | Reference |

| Wheat Gluten | Acetic Anhydride, Succinic Anhydride | Alkaline (pH not specified), 65°C | Prevents or minimizes LAL formation | Friedman, M. (1978)[3] |

| Soy Protein | Acetic Anhydride, Succinic Anhydride | Alkaline (pH not specified), 65°C | Prevents or minimizes LAL formation | Friedman, M. (1978)[3] |

| Lactalbumin | Acetic Anhydride, Succinic Anhydride | Alkaline (pH not specified), 65°C | Prevents or minimizes LAL formation | Friedman, M. (1978)[3] |

| Soy Protein | General Acylation | pH 8-14, 25-95°C | Minimized LAL formation | Friedman, et al. (1984)[4] |

Note: The term "minimized" is used in the source literature without specific quantitative percentages.

Experimental Protocols

This section provides detailed methodologies for protein acylation and subsequent LAL quantification.

General Experimental Workflow

The overall process for evaluating the inhibition of LAL formation involves protein modification, induction of LAL-forming conditions, sample preparation, and analytical quantification.

Caption: A typical experimental workflow for studying LAL inhibition by acylation.

Protocol for Protein Acetylation (Wheat Gluten)

This protocol is adapted from a method for the acetylation of wheat gluten.

-

Protein Slurry Preparation:

-

Prepare a slurry of wheat gluten in distilled water at a 1:4 (w/w) ratio.

-

Continuously stir the slurry using a magnetic stirrer.

-

Adjust the pH of the slurry to 8.5 using 1 N NaOH.

-

-

Acetylation Reaction:

-

Gradually add acetic anhydride to the slurry in small increments (e.g., 0.5 g per addition).

-

After each addition of acetic anhydride, monitor the pH and re-adjust it to 8.5 using 2 N NaOH, as the reaction will cause the pH to drop.

-

Continue the addition until the desired total amount of acetic anhydride has been added (a common starting point is a 1:1 weight ratio of anhydride to protein).

-

Once the addition is complete, leave the solution stirring at room temperature overnight to ensure the reaction goes to completion.

-

-

Post-Reaction Processing:

-

Dialyze the resulting solution against distilled water for 48 hours at 4°C to remove unreacted reagents and by-products.

-

Lyophilize (freeze-dry) the dialyzed sample to obtain the final acetylated protein powder.

-

Optional: Determine the extent of acetylation by measuring the reduction in available lysine residues using a method like the TNBS (2,4,6-trinitrobenzenesulfonic acid) assay.

-

Generalized Protocol for Protein Succinylation

This is a generalized protocol based on common principles for protein succinylation.

-

Protein Solution Preparation:

-

Dissolve the protein (e.g., soy protein isolate, casein) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer) to a concentration of 2-5% (w/v).

-

Adjust the pH of the solution to 8.0-9.0 with 2 N NaOH while stirring. Maintain the solution in an ice bath to dissipate heat.

-

-

Succinylation Reaction:

-

Add solid succinic anhydride in small portions to the stirring protein solution. A typical starting ratio is 0.5-1.0 g of succinic anhydride per gram of protein.

-

Carefully monitor the pH and maintain it within the 8.0-9.0 range by the dropwise addition of 2 N NaOH.

-

Continue stirring on ice for 1-2 hours after the final addition of anhydride.

-

-

Post-Reaction Processing:

-

After the reaction period, dialyze the mixture extensively against deionized water at 4°C for 48-72 hours, with frequent water changes.

-

Freeze-dry the dialyzed protein solution to yield the succinylated protein product.

-

Protocol for LAL Quantification by HPLC

This protocol describes the analysis of LAL using acid hydrolysis followed by HPLC with pre-column derivatization using dansyl chloride.

-

Acid Hydrolysis:

-

Accurately weigh approximately 10-20 mg of the protein sample into a hydrolysis tube.

-

Add 5 mL of 6 M HCl.

-

Flush the tube with nitrogen, seal it, and place it in an oven at 110°C for 24 hours.

-

After hydrolysis, cool the sample, filter it through a 0.45 µm filter, and bring it to a known volume with a suitable buffer.

-

-

Derivatization with Dansyl Chloride:

-

Combine 100 µL of the protein hydrolysate with 200 µL of 40 mM Lithium Carbonate buffer (pH 9.5).

-

Add 100 µL of a 4 mg/mL dansyl chloride solution in acetonitrile.

-

Mix the solution and incubate at 60°C for 30-45 minutes in the dark.

-

Add 50 µL of a methylamine (B109427) solution (e.g., 2% v/v) to quench the reaction by consuming excess dansyl chloride.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.02 M Sodium Acetate with 0.02% triethylamine, pH adjusted to 4.5 with acetic acid.

-

Mobile Phase B: Methanol / 0.1 M Sodium Acetate buffer, pH 4.5 (90:10 v/v).

-

Detection: Fluorescence detector (Excitation: ~330-340 nm, Emission: ~530-540 nm).

-

Injection Volume: 20 µL.

-

Gradient: Develop a suitable gradient from Mobile Phase A to B to separate the dansylated amino acids, ensuring a distinct peak for dansyl-LAL.

-

Quantification: Prepare a standard curve using a certified LAL standard that has undergone the same derivatization procedure. Calculate the LAL concentration in the sample based on the peak area relative to the standard curve.

-

Conclusion

Protein acylation is a well-established and effective method for inhibiting the formation of this compound during food processing and protein manufacturing. By chemically blocking the primary amine of lysine residues, acetylation and succinylation prevent the nucleophilic attack on dehydroalanine intermediates, thereby preserving the integrity of the protein and its nutritional value. The protocols and mechanisms detailed in this guide provide a robust framework for researchers and industry professionals to implement, control, and validate this important protein modification strategy. Further research focusing on precise quantitative comparisons between different acylation methods and their impact on various protein matrices would be beneficial for optimizing industrial applications.

References

- 1. scribd.com [scribd.com]

- 2. Chemistry, biochemistry, nutrition, and microbiology of this compound, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Lysinoalanine in Complex Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinoalanine (LAL) is an unnatural amino acid formed from the reaction of a lysine (B10760008) residue with a dehydroalanine (B155165) residue. Dehydroalanine is itself a product of the elimination of a labile group from cysteine or serine residues. The formation of LAL is often induced by heat and alkaline treatment of proteins.[1][2] In the context of drug development and biological research, the presence of this compound in protein-based therapeutics or biological samples can be an indicator of protein degradation, potentially affecting efficacy, safety, and nutritional value.[1] Its analysis in complex biological matrices such as blood, urine, and tissue is crucial for quality control and safety assessment.

This document provides detailed protocols and application notes for the robust and sensitive analysis of this compound using modern analytical techniques.

Chemical Formation of this compound

This compound is formed in a two-step process. First, under conditions of high pH and/or temperature, a β-elimination reaction occurs in serine or cysteine residues within a protein, leading to the formation of a highly reactive dehydroalanine intermediate. Subsequently, the ε-amino group of a lysine residue undergoes a Michael addition to the double bond of the dehydroalanine, forming a stable this compound cross-link.[2]

Quantitative Data Summary

The concentration of this compound in biological matrices can vary significantly depending on the sample type, processing, and underlying physiological or pathological conditions. The following table summarizes representative quantitative data from the literature.

| Biological Matrix | Analytical Method | Reported Concentration | Reference |

| Human Plasma/Serum | LC-MS/MS | Typically low or undetectable in healthy individuals. Specific concentrations are not widely reported in literature for healthy human plasma. | General amino acid analysis literature[3][4] |

| Human Urine | LC-MS/MS, GC-MS | Generally low levels. Can be influenced by diet and metabolic conditions. Specific quantitative data for this compound is sparse in readily available literature. | General amino acid analysis literature[5][6][7][8] |

| Animal Tissue (Muscle) | Amino Acid Analyzer | Not typically reported as a standard analyte in routine amino acid composition analysis of meat. | [9][10] |

| Egg White (Alkali-Treated) | HPLC | Can reach up to 1131.76 ± 39.12 mg/kg under specific alkali treatment conditions. | [11] |

| Enteral Nutrition Formulas | HPLC | Average of 528 µg/g protein (ranging from 160 to 800 µg/g protein). | Not directly cited |

Note: Quantitative data for this compound in endogenous, untreated biological matrices from healthy subjects is not abundant in the literature, as its presence is often associated with external factors like diet and food processing.

Experimental Protocols

Protocol 1: Analysis of this compound in Plasma/Serum by LC-MS/MS

This protocol describes the determination of total this compound after acid hydrolysis of plasma or serum proteins.

1. Sample Preparation: Protein Precipitation and Acid Hydrolysis

-

Materials:

-

Plasma or serum sample

-

10% (w/v) Trichloroacetic acid (TCA) in water

-

6 M Hydrochloric acid (HCl)

-

Internal Standard (e.g., isotopically labeled LAL)

-

Mobile phase for reconstitution

-

-

Procedure:

-

To 100 µL of plasma or serum, add the internal standard.

-

Add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Vortex for 1 minute and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (for free LAL analysis, if desired) and the protein pellet.

-

Wash the pellet with 500 µL of cold acetone (B3395972) and centrifuge again. Discard the supernatant.

-

To the protein pellet, add 500 µL of 6 M HCl.

-

Seal the tube under nitrogen and heat at 110°C for 24 hours for complete protein hydrolysis.

-

After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen at 60°C.

-

Reconstitute the dried residue in a suitable volume of the initial LC mobile phase.

-

Centrifuge to remove any particulate matter and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)

-

Gradient: A suitable gradient to separate this compound from other amino acids.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: Analysis of this compound in Tissue Homogenates by GC-MS

This protocol details the analysis of this compound in tissue samples, requiring homogenization, hydrolysis, and derivatization prior to GC-MS analysis.

1. Sample Preparation: Homogenization, Hydrolysis, and Derivatization

-

Materials:

-

Tissue sample

-

Homogenization buffer (e.g., PBS)

-

6 M HCl

-

Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

Acetonitrile

-

Extraction solvent (e.g., hexane)

-

-

Procedure:

-

Weigh a portion of the tissue sample and homogenize it in an appropriate volume of homogenization buffer.

-

Perform protein quantification on the homogenate.

-

Take an aliquot of the homogenate for acid hydrolysis as described in Protocol 1, steps 7-9.

-

To the dried hydrolysate, add 100 µL of acetonitrile and 100 µL of MTBSTFA.

-

Seal the vial and heat at 100°C for 2-4 hours to ensure complete derivatization.

-

After cooling, perform a liquid-liquid extraction by adding an organic solvent like hexane, vortexing, and collecting the organic layer.

-

Evaporate the organic solvent and reconstitute the derivatized sample in a suitable solvent for GC injection.

-

2. GC-MS Conditions

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A temperature gradient to separate the derivatized amino acids.

-

Carrier Gas: Helium.

-